molecular formula C11H12N2O2S B214946 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No. B214946
M. Wt: 236.29 g/mol
InChI Key: BJVDNQVVZLYCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide, also known as DMTB, is a small molecule compound that has been extensively studied for its potential applications in scientific research. DMTB is a thiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide in scientific research is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one limitation of using N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide. One area of research could involve further investigating its neuroprotective effects and potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of research could involve exploring its potential use as an anti-inflammatory or antioxidant agent in the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide and its effects on various signaling pathways in the body.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide has been found to have a wide range of applications in scientific research. One of the most promising applications is in the field of neuroscience, where N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C11H12N2O2S/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-5H,6-7H2,1H3,(H,12,13,14)

InChI Key

BJVDNQVVZLYCMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NCCS2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NCCS2

solubility

35.4 [ug/mL]

Origin of Product

United States

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